Sorbitan monopalmitate
Overview
Description
Synthesis Analysis
Sorbitan monopalmitate is synthesized through the esterification of sorbitol with palmitic acid, often using a catalyst to enhance the reaction rate and yield. While specific studies on the synthesis of sorbitan monopalmitate were not identified, related research on sorbitan esters demonstrates the general methodology, which involves heating the reactants and catalyst to initiate the esterification process, followed by purification steps to achieve high-quality surfactants (Wang Jin-tang, 2004; Z. Gui, 2003).
Molecular Structure Analysis
The molecular structure of sorbitan monopalmitate consists of a sorbitan ring esterified with a palmitic acid moiety. This structure is responsible for its surfactant properties, allowing it to reduce surface and interfacial tensions between different phases. While direct studies on the molecular structure analysis of sorbitan monopalmitate were not found, analogous research on sorbitan esters provides insights into the general structural characteristics that confer its functionality as an emulsifier.
Chemical Reactions and Properties
Sorbitan monopalmitate participates in various chemical reactions typical of esters, such as hydrolysis and transesterification. Its chemical properties are influenced by its ester functional group and the hydrophobic tail of palmitic acid. These properties enable sorbitan monopalmitate to interact with both hydrophobic and hydrophilic substances, facilitating the formation of stable emulsions. Research on the behavior of sorbitan surfactants at the water-oil interface highlights the role of sorbitan esters in modifying interfacial properties (L. Peltonen, J. Hirvonen, J. Yliruusi, 2001).
Physical Properties Analysis
The physical properties of sorbitan monopalmitate, such as its melting point, solubility, and viscosity, are key to its functionality as an emulsifier. These properties determine its behavior in formulations and its ability to stabilize emulsions under different conditions. Studies on the crystallization kinetics of cocoa butter in the presence of sorbitan esters elucidate the impact of sorbitan esters on the physical properties of lipid systems (S. Sonwai, Pawitchaya Podchong, D. Rousseau, 2017).
Scientific Research Applications
Specific Scientific Field
Comprehensive and Detailed Summary of the Application
Sorbitan monopalmitate (E 495) is used as a food additive . It is part of a group of sorbitan esters, including sorbitan monostearate (E 491), sorbitan tristearate (E 492), sorbitan monolaurate (E 493), and sorbitan monooleate (E 494) .
Results or Outcomes Obtained
The European Food Safety Authority (EFSA) Panel on Food Additives and Nutrient Sources added to Food (ANS) re-evaluated the safety of sorbitan monopalmitate when used as a food additive and derived a group acceptable daily intake (ADI) of 10 mg/kg body weight per day expressed as sorbitan for sorbitan esters (E 491–495) singly or in combination .
Flame-Retardant Latex Paint
Specific Scientific Field
Chemistry and Material Science
Comprehensive and Detailed Summary of the Application
Sorbitan monopalmitate can be used to prepare flame-retardant latex paint .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures for using Sorbitan monopalmitate in the preparation of flame-retardant latex paint are not detailed in the source .
Results or Outcomes Obtained
The flame-retardant latex paint prepared using Sorbitan monopalmitate has excellent flame retardancy, good fire resistance, strong adhesion to the substrate, and good decorative properties .
Cosmetics
Specific Scientific Field
Comprehensive and Detailed Summary of the Application
Sorbitan monopalmitate is used in the cosmetics industry . It can dissolve in hot oils and various organic solvents to form a milky solution .
Results or Outcomes Obtained
The use of Sorbitan monopalmitate in cosmetics helps to improve the texture and stability of the products .
Pharmaceuticals
Specific Scientific Field
Comprehensive and Detailed Summary of the Application
Sorbitan monopalmitate is used in the pharmaceutical industry . It can dissolve in hot oils and various organic solvents to form a milky solution .
Results or Outcomes Obtained
The use of Sorbitan monopalmitate in pharmaceuticals helps to improve the stability and effectiveness of the drugs .
Textiles
Specific Scientific Field
Comprehensive and Detailed Summary of the Application
Sorbitan monopalmitate is used in the textile industry . It can dissolve in hot oils and various organic solvents to form a milky solution .
Results or Outcomes Obtained
The use of Sorbitan monopalmitate in textiles helps to improve the texture and stability of the products .
Bakery Products, Icings, Marmalades, Simulations of Milk and Cream, Beverage Whiteners, Liquid Concentrates of Fruit and Herbs, Sorbets, Emulsified Sauces, Food Supplements and Chewing Gum
Specific Scientific Field
Comprehensive and Detailed Summary of the Application
Sorbitan monopalmitate is used in a variety of food products . It is used in bakery products, icings, marmalades, simulations of milk and cream, beverage whiteners, liquid concentrates of fruit and herbs, sorbets, emulsified sauces, food supplements and chewing gum .
Results or Outcomes Obtained
The use of Sorbitan monopalmitate in these food products helps to improve the texture and stability of the products .
properties
IUPAC Name |
[(2R)-2-[(2R,3R,4S)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl] hexadecanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H42O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20(25)27-17-19(24)22-21(26)18(23)16-28-22/h18-19,21-24,26H,2-17H2,1H3/t18-,19+,21+,22+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYFATESGLOUGBX-YVNJGZBMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(C1C(C(CO1)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H]([C@@H]1[C@@H]([C@H](CO1)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H42O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90873164 | |
Record name | 1,4-Anhydro-6-O-hexadecanoyl-D-glucitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90873164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Pellets or Large Crystals, Light cream to tan-coloured beads or flakes or a hard, waxy solid with a slight characteristic odour | |
Record name | Sorbitan, monohexadecanoate | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | SORBITAN MONOPALMITATE | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Solubility |
Soluble at temperatures above its melting point in ethanol, methanol, ether, ethyl acetate, aniline, toluene, dioxane, petroleum ether and carbon tetrachloride. Insoluble in cold water but dispersible in warm water | |
Record name | SORBITAN MONOPALMITATE | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Product Name |
Arlacel 40 | |
CAS RN |
26266-57-9, 5050-91-9 | |
Record name | Sorbitan monopalmitate [USAN:NF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026266579 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sorbitan, monohexadecanoate | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,4-Anhydro-6-O-hexadecanoyl-D-glucitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90873164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sorbitan palmitate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.229 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SORBITAN MONOPALMITATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77K6Z421KU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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